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Compound of Interest

Compound Name: Guvacoline Hydrobromide

Cat. No.: B014660

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, a pyridine alkaloid found in the nuts of the Areca catechu tree, is a compound of
growing interest in neuroscience research. Structurally related to arecoline, the primary
psychoactive agent in areca nuts, guvacoline presents a more specific pharmacological profile
that makes it a valuable tool for investigating the cholinergic system. Unlike arecoline, which
acts on both muscarinic and nicotinic acetylcholine receptors, guvacoline is an agonist primarily
for muscarinic acetylcholine receptors (MAChRS). This selectivity allows for the targeted study
of muscarinic receptor function in various physiological and pathological processes within the
central and peripheral nervous systems.

This technical guide provides a comprehensive overview of Guvacoline Hydrobromide,
including its mechanism of action, associated signaling pathways, quantitative pharmacological
data, and detailed experimental protocols for its application in neuroscience research.

Chemical and Physical Properties

Guvacoline Hydrobromide is the hydrobromide salt of Guvacoline, which enhances its
stability and solubility in aqueous solutions for experimental use.
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Property Value

) 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid,
Chemical Name _
methyl ester, monohydrobromide

Norarecoline, Methyl 1,2,5,6-

Synonyms tetrahydronicotinate

CAS Number 17210-51-4

Molecular Formula C7H11NOz2 « HBr

Molecular Weight 222.08 g/mol

Appearance Crystalline solid

Solubility Soluble in PBS (pH 7.2) at 10 mg/mL

Mechanism of Action

Guvacoline acts as a full agonist at muscarinic acetylcholine receptors. These receptors are G-
protein coupled receptors (GPCRS) that are widely distributed throughout the brain and
peripheral tissues, playing crucial roles in processes such as learning, memory, attention, and
autonomic nervous system regulation. There are five subtypes of muscarinic receptors (M1-
M5), which couple to different G-protein signaling cascades. Studies on isolated rat ileum and
atria, tissues rich in M3 and M2 receptors respectively, have demonstrated Guvacoline's full
agonist activity.

Signaling Pathways

As a muscarinic agonist, Guvacoline's binding to mAChRs initiates intracellular signaling
cascades dependent on the receptor subtype expressed in the target cell. The five subtypes
are broadly categorized by their G-protein coupling:

e M1, M3, and M5 Receptors: These subtypes primarily couple to Gag/11 proteins. Activation
of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers the release of calcium (Ca2*) from
intracellular stores, while DAG activates protein kinase C (PKC).
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M2 and M4 Receptors: These subtypes couple to Gai/o proteins. Activation of this pathway
inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels. The By subunits of the G-protein can also directly modulate
ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKS).

The following diagrams illustrate these canonical signaling pathways.
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Caption: Gag/11 Signaling Pathway Activated by Guvacoline.
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Caption: Gai/o Signaling Pathway Activated by Guvacoline.

Quantitative Data Summary

Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC50) of
Guvacoline at individual M1-M5 muscarinic receptor subtypes is limited in the published
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literature. However, functional studies in isolated tissues provide valuable information on its
potency as a muscarinic agonist.

Parameter Tissuel/Receptor Value Reference
Rat Atria

pD2 _ 6.09 - 8.07
(predominantly M2)
Rat lleum

pD2 6.09 - 8.07

(predominantly M3)

Agonist Activity Atrial & lleal mMAChRs Full Agonist

Note: pD: is the negative logarithm of the EC50 value. A higher pD2 value indicates greater
potency. The provided range reflects data from a study on a series of related compounds
including guvacoline.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of
Guvacoline Hydrobromide.

In Vivo Behavioral Assessment: Locomotor Activity in
Mice (Adapted Protocol)

This protocol is adapted from studies on arecoline, a structurally similar muscarinic agonist, to
assess the central effects of Guvacoline on spontaneous locomotor activity.[1][2]
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Preparation Experiment
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Caption: Experimental Workflow for Locomotor Activity Assay.

Objective: To determine the dose-dependent effect of Guvacoline Hydrobromide on
spontaneous locomotor activity in mice.
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Materials:

Male C57BL/6 mice (8-10 weeks old)
Guvacoline Hydrobromide
Sterile 0.9% saline (Vehicle)

Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring
systems (e.g., infrared beams or video tracking)

Standard animal scales, syringes, and needles

Procedure:

Animal Acclimation: House mice in groups under a 12-hour light/dark cycle with ad libitum
access to food and water for at least 7 days before the experiment.

Habituation:

o On the day of the experiment, transfer mice to the testing room and allow them to
acclimate for at least 60 minutes.

o Itis recommended to habituate the animals to the open field arenas for 30 minutes the day
before the test to reduce novelty-induced hyperactivity.

Drug Preparation: Dissolve Guvacoline Hydrobromide in sterile 0.9% saline to achieve the
desired concentrations. A typical dose range to explore, based on related compounds, would
be 1, 5, and 10 mg/kg. Prepare a vehicle-only control group (saline).

Administration:
o Weigh each mouse to determine the precise injection volume.

o Administer the prepared Guvacoline solution or vehicle via intraperitoneal (i.p.) injection at
a volume of 10 mL/kg.

Testing:
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o Immediately after injection, place the mouse in the center of the open field arena.

o Begin recording locomotor activity automatically using the monitoring system. A common
recording duration is 60 minutes.

e Data Analysis:

o Quantify parameters such as total distance traveled, average speed, time spent mobile,
and entries into the center zone of the arena.

o Analyze the data using appropriate statistical methods, such as a one-way ANOVA
followed by post-hoc tests, to compare the effects of different doses of Guvacoline to the
vehicle control.

In Vitro Functional Assay: cAMP Accumulation Assay

This protocol provides a method to assess Guvacoline's functional activity at Gai/o-coupled
muscarinic receptors (M2 and M4) by measuring the inhibition of adenylyl cyclase.

Objective: To quantify the potency and efficacy of Guvacoline in inhibiting forskolin-stimulated
CAMP production in cells expressing M2 or M4 receptors.

Materials:

CHO-K1 or HEK?293 cells stably expressing the human M2 or M4 muscarinic receptor.
e Guvacoline Hydrobromide

» Forskolin

o 3-isobutyl-1-methylxanthine (IBMX)

o Reference agonist (e.g., Acetylcholine)

e Assay buffer (e.g., HBSS with 20 mM HEPES)

e CAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

o White 96-well or 384-well assay plates
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Procedure:

o Cell Culture: Culture the M2 or M4 expressing cells according to standard protocols. Seed
the cells into the assay plates at an appropriate density and allow them to attach overnight.

o Compound Preparation: Prepare serial dilutions of Guvacoline Hydrobromide and a
reference agonist in assay buffer.

e Assay Protocol:

[¢]

Remove the culture medium from the cells and replace it with assay buffer containing the
phosphodiesterase inhibitor IBMX (e.g., 500 uM). Incubate for 15-30 minutes at 37°C.

[¢]

Add the various concentrations of Guvacoline or reference agonist to the wells.

[¢]

Immediately add forskolin to all wells (except for basal control wells) to stimulate adenylyl
cyclase. The concentration of forskolin should be pre-determined to elicit a submaximal
(e.g., ECso) CAMP response.

Incubate for 15-30 minutes at 37°C.

[¢]

e CAMP Detection:

o Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's
protocol for the chosen cAMP detection Kkit.

o Data Analysis:

o

Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard
curve.

o Plot the percent inhibition of the forskolin response versus the log concentration of
Guvacoline.

o Fit the data to a four-parameter logistic equation to determine the 1Cso (potency) and
Emax (efficacy) of Guvacoline.
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In Vitro Functional Assay: Intracellular Calcium
Mobilization Assay

This protocol is for assessing Guvacoline's functional activity at Gag/11-coupled muscarinic
receptors (M1, M3, and M5) by measuring changes in intracellular calcium.

Objective: To determine the potency and efficacy of Guvacoline in stimulating calcium release
in cells expressing M1, M3, or M5 receptors.

Materials:

HEK293 or CHO-K1 cells stably expressing the human M1, M3, or M5 muscarinic receptor.
e Guvacoline Hydrobromide

o Reference agonist (e.g., Carbachol)

¢ Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

e Pluronic F-127

e Assay Buffer (e.g., HBSS with 20 mM HEPES)

o Black-walled, clear-bottom 96-well or 384-well assay plates

o Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:

o Cell Plating: Seed the cells into the black-walled assay plates and allow them to form a
confluent monolayer overnight.

e Dye Loading:

o Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay
buffer.

o Remove the culture medium and add the loading buffer to the cells.
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o Incubate for 45-60 minutes at 37°C, protected from light.

o Compound Plate Preparation: Prepare a separate plate containing serial dilutions of
Guvacoline Hydrobromide and the reference agonist at a higher concentration (e.g., 5x
final concentration) in assay buffer.

e Measurement:
o Place both the cell plate and the compound plate into the fluorescence plate reader.
o Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

o The instrument will then automatically add the compounds from the compound plate to the
cell plate.

o Immediately begin kinetic fluorescence readings for 1-3 minutes to capture the transient
increase in intracellular calcium.

e Data Analysis:
o Determine the peak fluorescence response for each well.

o Plot the peak fluorescence (or change from baseline) versus the log concentration of
Guvacaoline.

o Fit the data to a four-parameter logistic equation to determine the ECso (potency) and
Emax (efficacy) of Guvacoline.

Conclusion

Guvacoline Hydrobromide is a valuable pharmacological tool for the specific investigation of
muscarinic acetylcholine receptor function. Its nature as a full agonist at certain mAChRs,
combined with a more selective profile than arecoline, makes it well-suited for a variety of in
vivo and in vitro experimental paradigms. The protocols and data presented in this guide offer a
framework for researchers to effectively utilize Guvacoline in their studies to further elucidate
the complex roles of the cholinergic system in health and disease. Further research is
warranted to fully characterize its binding and functional profile across all five muscarinic
receptor subtypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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